

An In-depth Technical Guide to Chlorbromuron

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Compound of Interest

Compound Name: Chlorbromuron

Cat. No.: B083572

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Abstract

Chlorbromuron, a substituted phenylurea herbicide, effectively controls a range of broadleaf and grassy weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed information on its synthesis and analytical determination is provided to support further research and development.

Chemical Identity and Synonyms

Chlorbromuron is chemically identified as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea.^[1] Its unique CAS Registry Number is 13360-45-7.^[1]

For ease of reference, a comprehensive list of its synonyms is provided in the table below.

| Synonym | Reference |
|--|---------------------|
| 1-(3-Chloro-4-bromophenyl)-3-methyl-3-methoxyurea | [1] |
| 3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea | [1] |
| N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea | [1] |
| Maloran | |
| Bromex | |
| C 6313 | |
| Ciba 6313 | |

Physicochemical Properties

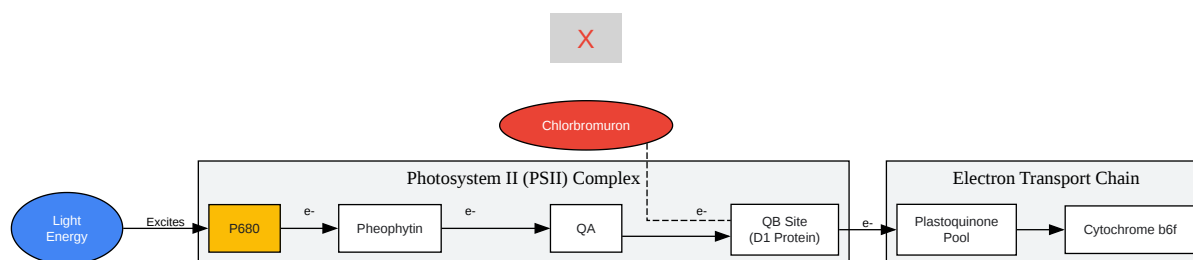
A summary of the key physicochemical properties of **Chlorbromuron** is presented in the following table, offering a quick reference for experimental design and environmental fate assessment.

| Property | Value | Reference |
|---|--|-----------|
| Molecular Formula | C ₉ H ₁₀ BrClN ₂ O ₂ | [1] |
| Molecular Weight | 293.54 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 95-97 °C | |
| Water Solubility | 35 mg/L (at 20 °C) | [1] |
| Solubility in Organic Solvents (g/kg at 20 °C) | | |
| Acetone | 460 | [1] |
| Dichloromethane | 170 | [1] |
| Benzene | 72 | [1] |
| Isopropanol | 12 | [1] |
| Xylene | Moderately soluble | [1] |

Mechanism of Action: Inhibition of Photosystem II

Chlorbromuron belongs to the phenylurea class of herbicides that act by inhibiting photosynthesis.[2] Specifically, it disrupts the electron transport chain in Photosystem II (PSII). [1][2][3][4][5]

The primary site of action is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[2][3][4][5] **Chlorbromuron** binds to the QB binding niche on the D1 protein, thereby blocking the binding of plastoquinone (PQ).[3][5] This blockage interrupts the flow of electrons to the plastoquinone pool, which in turn prevents the formation of ATP and NADPH necessary for CO₂ fixation and plant growth.[1][3][5] The inhibition of electron transport leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately results in chlorosis, necrosis, and plant death.[4][5]



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Chlorbromuron inhibits electron transport in Photosystem II.

Synthesis of Chlorbromuron

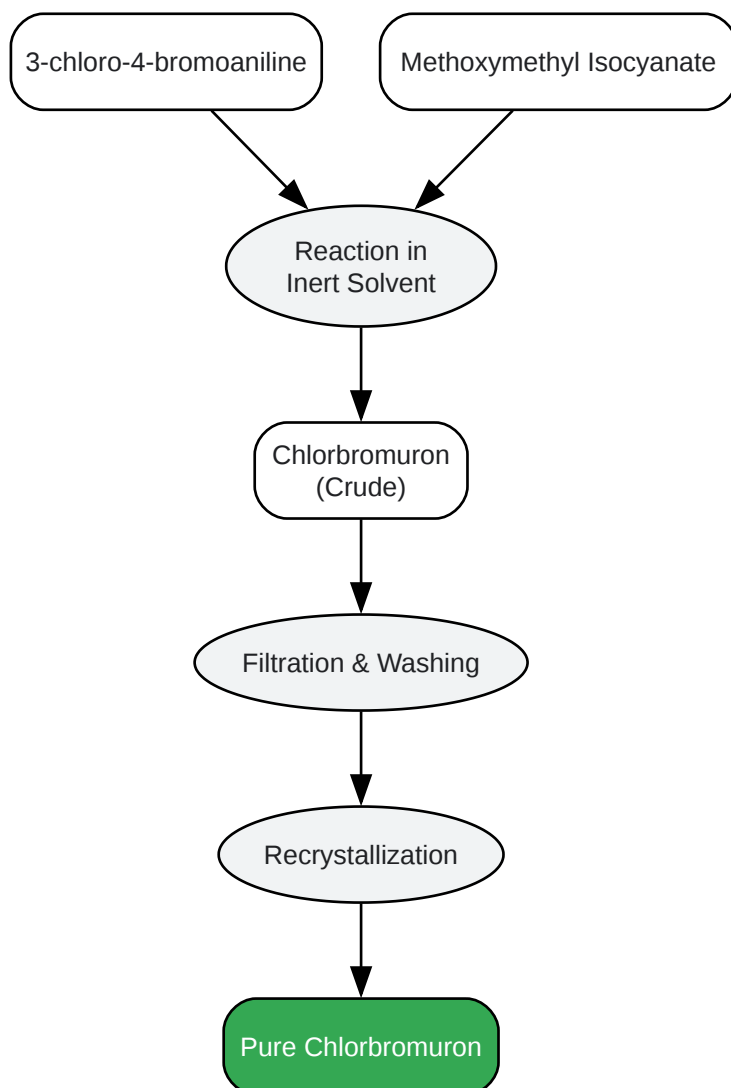
The synthesis of **Chlorbromuron**, like other phenylurea herbicides, generally involves the reaction of a substituted aniline with an isocyanate. A common industrial synthesis route is the reaction of 3-chloro-4-bromoaniline with methoxymethyl isocyanate.

Experimental Protocol: Illustrative Synthesis

Disclaimer: This is a generalized protocol. Appropriate safety precautions and reaction optimization are necessary.

- Preparation of 3-chloro-4-bromoaniline: This intermediate can be synthesized from p-bromoaniline through chlorination.
- Reaction with Methoxymethyl Isocyanate:
 - In a suitable reaction vessel, dissolve 3-chloro-4-bromoaniline in an inert solvent such as toluene or dichloromethane.
 - Slowly add an equimolar amount of methoxymethyl isocyanate to the solution while stirring. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

- The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Isolation and Purification:
 - The product, **Chlorbromuron**, will precipitate out of the solution.
 - The precipitate is collected by filtration and washed with a cold solvent to remove unreacted starting materials.
 - Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity **Chlorbromuron**.



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A generalized workflow for the synthesis of **Chlorbromuron**.

Metabolism

The metabolic fate of **Chlorbromuron** varies between plants and animals.

Metabolism in Plants

In plants, **Chlorbromuron** undergoes a three-step degradation process.^[1] The initial steps involve demethylation to a monomethyl intermediate, followed by further demethylation.^[1] The final step is a deaminative-decarboxylation that results in the formation of a 4-bromo-3-chloroaniline molecule.^[1]

Metabolism in Animals

When administered to rats, **Chlorbromuron** is rapidly and efficiently eliminated in the urine and feces.^[1] The primary metabolic pathway in animals appears to be ring hydroxylation.^[1]

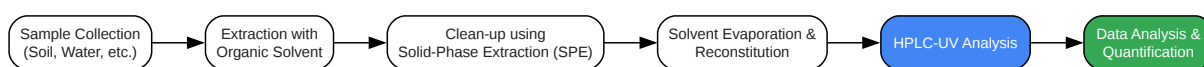
Analytical Methodology

The determination of **Chlorbromuron** residues in environmental and biological samples is crucial for safety and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.

Experimental Protocol: General Procedure for HPLC Analysis

- Sample Preparation (Extraction and Clean-up):
 - Soil: Extraction with a solvent mixture such as acetonitrile/water, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
 - Water: Direct injection after filtration, or pre-concentration using SPE for trace-level analysis.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system equipped with a UV detector.
 - Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
- Flow Rate: Typically around 1 mL/min.
- Detection: UV detection at a wavelength of approximately 245 nm.
- Quantification:
 - Quantification is achieved by comparing the peak area of **Chlorbromuron** in the sample to a calibration curve prepared from certified reference standards.



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A typical experimental workflow for **Chlorbromuron** residue analysis.

Toxicological Data

Chlorbromuron exhibits low acute toxicity in animal studies. The following table summarizes available toxicity data.

| Metric | Species | Route | Value | Reference |
|------------------|---------|-----------------|--------------------------|-----------|
| LD ₅₀ | Rat | Oral | >5000 mg/kg | [1] |
| LD ₅₀ | Rabbit | Dermal | >10000 mg/kg | |
| LC ₅₀ | Rat | Inhalation (6h) | >1,050 mg/m ³ | |
| Eye Irritation | Rabbit | Mild irritant | | |
| Skin Irritation | Rabbit | Mild irritant | | |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population.

LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of the test population.

Environmental Fate

The persistence of **Chlorbromuron** in the environment is a key consideration for its use.

| Environmental Compartment | Persistence Metric | Value | Reference |
|---------------------------|------------------------|--------------|-----------|
| Soil | Half-life (Field) | 30 - 43 days | [1] |
| Soil | Half-life (Greenhouse) | 55 - 66 days | [1] |

The primary route of degradation in soil is microbial activity, with the major metabolite being 4-bromo-3-chloroaniline.[1] Due to its moderate soil sorption, leaching to groundwater is not expected to be a major concern under normal conditions.

Conclusion

This technical guide has provided a detailed overview of **Chlorbromuron**, from its fundamental chemical properties to its mechanism of action and environmental fate. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. Further research into the specific enzymatic interactions and the development of more detailed analytical protocols will continue to enhance our understanding of this important herbicide.

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